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Compound of Interest

Compound Name: 3-Phenylisothiazol-5-amine

Cat. No.: B175640

An In-depth Technical Guide to the Physical and Chemical Properties of the Isothiazole Core

Introduction

Isothiazole, also known as 1,2-thiazole, is a five-membered aromatic heterocycle containing
adjacent sulfur and nitrogen atoms.[1][2] First synthesized in 1956, the isothiazole core has
become a cornerstone in synthetic and medicinal chemistry due to its unique electronic
properties and metabolic stability.[3] This scaffold is a key component in a wide array of
biologically active compounds, ranging from pharmaceuticals to advanced agrochemicals.[4][5]

[6]

The strategic placement of the electronegative nitrogen and sulfur atoms imparts a distinct
reactivity profile, making the isothiazole ring a versatile building block for creating diverse
molecular architectures.[7] Its derivatives have demonstrated significant therapeutic potential,
leading to the development of blockbuster drugs such as the antipsychotics Ziprasidone and
Lurasidone.[1][7] Furthermore, isothiazole-based compounds are utilized as anti-inflammatory,
anticonvulsive, anticancer, and antidiabetic agents.[4][7] In agriculture, they serve as potent
fungicides, herbicides, and pesticides.[5][6][8] This guide provides a comprehensive overview
of the fundamental physical and chemical properties of the isothiazole core, intended for
researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties
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Isothiazole is a colorless liquid at room temperature with a distinct pyridine-like odor.[4][5][9] It
is sparingly soluble in water but shows good solubility in common organic solvents.[4][9]

Physical Properties

The key physical properties of the unsubstituted isothiazole core are summarized in the table

below.
Property Value References
Molecular Formula Cs3HsNS [1][5][10][11]
Molar Mass 85.12 g/mol [1][5]
Appearance Colorless liquid [41[5]
Odor Pyridine-like [4119]
Boiling Point 114 °C [11[4][5][10]
Density 1.16 - 1.35 g/mL [4][5][10]
pKa (conjugate acid) -0.5 [1]
Refractive Index (n2°_D ) ~1.53 [5][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of isothiazole
derivatives. The characteristic spectral data for the parent isothiazole are presented below.
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Spectroscopy Data References

0 8.72 (H-3), 7.26 (H-4), 8.54
1H NMR (ppm) (H-5) [12]

8 ~157 (C-3), ~124 (C-4), ~149
13C NMR (ppm) ©5) [12]

~1590 (C=N stretch), ~1400
IR (cm™?) [12]
(C=C stretch)

UV-Vis (A\_max_) 242 nm 9]

Mass Spec (El) Molecular lon (M+) at m/z 85 [12]

Chemical Properties and Reactivity

Isothiazole is a stable heteroaromatic compound, and its chemistry is well-established.[2] The
ring's reactivity is dictated by the interplay of the nitrogen and sulfur heteroatoms.

Aromaticity and Reactivity Overview

The isothiazole ring is aromatic, which confers significant stability. Electrophilic substitution
reactions preferentially occur at the C4 position, which is the most electron-rich carbon. In
contrast, the C5 position is susceptible to deprotonation by strong bases, making it a site for
metallation and subsequent functionalization. The nitrogen atom can undergo alkylation to form
isothiazolium salts, which are reactive and can undergo ring-opening upon treatment with
nucleophiles.[2]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/pdf/A_Spectroscopic_Showdown_Differentiating_Isothiazole_Regioisomers.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Showdown_Differentiating_Isothiazole_Regioisomers.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Showdown_Differentiating_Isothiazole_Regioisomers.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91074072.htm
https://www.benchchem.com/pdf/A_Spectroscopic_Showdown_Differentiating_Isothiazole_Regioisomers.pdf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-011-00685
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-011-00685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Strong Base
e.g., BuLi

Electrophile (E*)
e.g., NO2*

C5 Deprotonation

Isothiazole
(CsHs3NS)

4-Substituted

(Major Product) 5-Lithio Species

Nucleophile (Nu~)
on 5-halo derivative

Alkyl Halide (R-X)
on Nitrogen

Click to download full resolution via product page

Caption: General reactivity map of the isothiazole core.

Electrophilic Substitution

As predicted by its electronic structure, electrophilic attack on the isothiazole ring occurs
predominantly at the C4 position.[2][9] A classic example is the nitration of isothiazole.

Experimental Protocol: Nitration of Isothiazole A common procedure for the nitration of
isothiazole involves its treatment with a mixture of concentrated nitric acid and sulfuric acid.
This reaction proceeds in high yield, typically affording 4-nitroisothiazole as the major product.
[2] The reaction is highly regioselective due to the electronic directing effects of the ring

heteroatoms.

Nucleophilic and Organometallic Reactions

While the isothiazole ring is generally resistant to nucleophilic attack, specific positions can be
activated.
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o Metallation: Treatment with strong organolithium bases, such as n-butyllithium at low
temperatures (-70°C), results in regioselective deprotonation at the C5 position.[9] This
lithiated intermediate is a powerful nucleophile that can react with a wide range of
electrophiles (e.g., COz2, aldehydes, alkyl halides) to install various functional groups.[2]

o Substitution: Isothiazoles bearing a leaving group, such as a halogen, at the C5 position are
prone to undergo nucleophilic substitution reactions.[2]

5-Bromo-isothiazole

1. n-BulLi, THF, -78 °C
(Halogen-Metal Exchange)

Isothiazole-5-lithium

2. co@

Lithium carboxylate salt
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Caption: Workflow for the synthesis of Isothiazole-5-carboxylic acid.

Synthesis of the Isothiazole Core

A variety of synthetic strategies have been developed to construct the isothiazole ring system,
which can be broadly classified by their retrosynthetic disconnections.

Retrosynthetic Approaches

The formation of the isothiazole ring can be achieved through several cyclization strategies,
most notably [4+1] and [3+2] atom fragment condensations. These approaches involve
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combining precursors that provide the necessary carbon, nitrogen, and sulfur atoms to form the
five-membered ring.

Isothiazole Core
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Caption: Common retrosynthetic strategies for isothiazole synthesis.

Key Synthetic Protocols

Protocol 1: Oxidative Cyclization of a,3-Unsaturated Thiocarboxylic Acid Amides This is a
classical and robust method for preparing a variety of substituted isothiazoles. In the presence
of an oxidizing agent, a,B-unsaturated thiocarboxylic acid amides undergo an intramolecular
cyclization to form the S-N bond, yielding the isothiazole ring.[4]

Protocol 2: [4+1] Annulation from (B-Ketodithioesters A modern, metal-free approach involves
the reaction of 3-ketodithioesters or 3-ketothioamides with an ammonia source, such as
ammonium acetate (NH4OAc). This method proceeds via a sequential imine formation,
cyclization, and aerial oxidation cascade to construct the 3,5-disubstituted isothiazole core in a

single pot.[13]

Isothiazole in Drug Development and Biology

The isothiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic
stability and ability to engage in key binding interactions with biological targets.

Mechanism of Action & Bioactivation
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Isothiazole derivatives have been developed as potent inhibitors of various enzymes and
receptors. For instance, certain derivatives act as inhibitors of the c-Met receptor tyrosine
kinase, a target in cancer therapy.[14] However, a critical consideration in drug design is the
potential for metabolic bioactivation. The isothiazole ring can be oxidized by cytochrome P450
enzymes, leading to a reactive intermediate that can be trapped by nucleophiles like
glutathione. This can lead to covalent binding to proteins and potential toxicity.[14]

Metabolic Bioactivation Pathway
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Caption: Bioactivation of the isothiazole ring via CYP450 metabolism.

Applications in Agrochemicals

In plant science, isothiazole derivatives are not only used for direct fungicidal activity but also
for their ability to induce systemic acquired resistance (SAR).[8] SAR is a plant's innate
defense mechanism. Certain isothiazoles can activate the salicylic acid (SA) signaling pathway,
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leading to the expression of pathogenesis-related (PR) proteins and providing broad-spectrum,
long-lasting protection against pathogens.[8]
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Caption: Induction of systemic acquired resistance in plants.

Experimental Methodologies

Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (*H) NMR spectra can be recorded
on a 300 MHz spectrometer. A standard pulse sequence should be used with a spectral width
of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[12] Samples
are typically dissolved in a deuterated solvent such as CDCls.

Infrared (IR) Spectroscopy IR spectra can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. For liquid samples like isothiazole, a thin film can be prepared by placing
a small drop of the neat liquid between two sodium chloride (NaCl) plates. The spectrum is
typically recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1. A background
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spectrum of the clean NaCl plates should be recorded and subtracted from the sample
spectrum.[12]

Conclusion

The isothiazole core is a remarkably versatile and synthetically accessible heterocycle. Its
unique physical and chemical properties, including its aromatic stability and well-defined
regioselectivity in chemical reactions, have cemented its importance in modern chemistry. For
professionals in drug discovery and agrochemical research, a thorough understanding of the
isothiazole nucleus—from its spectroscopic signatures and reactivity patterns to its metabolic
liabilities and mechanisms of action—is indispensable for the rational design of novel, effective,
and safe molecules. The continued exploration of isothiazole chemistry promises to yield new
compounds with significant scientific and commercial impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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